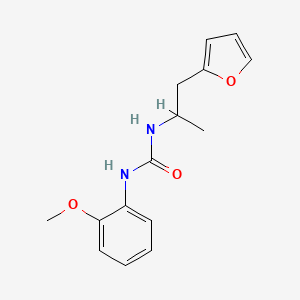
1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea is an organic compound that features a furan ring, a methoxyphenyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with isopropylamine to form 1-(furan-2-yl)propan-2-amine.
Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl urea derivatives.
科学的研究の応用
1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions.
作用機序
The mechanism of action of 1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The furan ring and methoxyphenyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The urea moiety can form hydrogen bonds with target proteins, influencing their function.
類似化合物との比較
Similar Compounds
1-(Furan-2-yl)propan-2-yl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and interactions.
1-(1-(Furan-2-yl)propan-2-yl)-3-(4-methoxyphenyl)urea: Has the methoxy group in a different position, which can influence its properties.
Uniqueness
1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions.
生物活性
1-(1-(Furan-2-yl)propan-2-yl)-3-(2-methoxyphenyl)urea, an organic compound characterized by a furan ring and a methoxyphenyl group, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant case studies.
The molecular formula of this compound is C15H18N2O3, with a molecular weight of 274.31 g/mol. The compound features a unique structural arrangement that influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 1-[1-(furan-2-yl)propan-2-yl]-3-(2-methoxyphenyl)urea |
| Molecular Weight | 274.31 g/mol |
| CAS Number | 1226432-69-4 |
Synthesis
The synthesis of this compound typically involves:
- Formation of Intermediate : Reaction of furan-2-carbaldehyde with isopropylamine to yield 1-(furan-2-yl)propan-2-amine.
- Urea Formation : The intermediate is reacted with 2-methoxyphenyl isocyanate to produce the final product.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The furan ring and methoxy group can facilitate interactions through hydrogen bonding and hydrophobic interactions, potentially modulating the activity of target proteins.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
Antiviral Activity
Recent studies have highlighted the potential of similar compounds in antiviral applications. For instance, derivatives containing furan rings have demonstrated significant efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). While specific data on this compound's antiviral activity is limited, its structural similarities suggest potential effectiveness.
Antitumor Activity
Compounds with similar urea moieties have been investigated for their antitumor properties. For example, studies on structurally related compounds have shown promising results in inhibiting tumor cell proliferation. The presence of the methoxy group may enhance selectivity towards cancer cells while minimizing toxicity to normal tissues.
Case Studies
A comparative analysis was conducted on various derivatives of urea compounds, focusing on their biological activities:
These findings underscore the potential applicability of this compound in therapeutic contexts, particularly as a scaffold for developing new antiviral or anticancer agents.
特性
IUPAC Name |
1-[1-(furan-2-yl)propan-2-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(10-12-6-5-9-20-12)16-15(18)17-13-7-3-4-8-14(13)19-2/h3-9,11H,10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGPJYIATNFILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













